molecular formula C14H12N4O2 B2552293 7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415542-62-8

7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

Cat. No. B2552293
CAS RN: 2415542-62-8
M. Wt: 268.276
InChI Key: VUEAJKYBGDHRBI-UHFFFAOYSA-N
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Description

Triazolopyrazines are a class of compounds that contain a triazole ring fused with a pyrazine ring . These compounds are part of a larger class of molecules known as heterocycles, which contain rings made up of carbon atoms and at least one other element. Heterocycles are widely studied in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for “7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

The molecular structure of triazolopyrazines can be characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For example, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions under which the reaction is carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the solubility can be determined using various solvents .

Scientific Research Applications

Synthetic Approaches and Transformation Studies

Synthetic Methods for Triazine Systems : Research into the synthesis of related [1,2,4]triazine systems has been explored, showing methods to construct fused triazine systems. These synthetic pathways involve reactions of phenylpyruvic acid with semicarbazide and subsequent reactions to form various triazine derivatives, indicating the versatility of these compounds in synthetic chemistry (Massry, 2003).

Diels–Alder Reactions : The Diels–Alder reactions involving phenyl-1,2,4-triazole-3,5-dione and functionalized dienes highlight the chemical reactivity of triazole derivatives. This process can lead to complex heterocyclic systems with potential applications in materials science and pharmaceutical research (Johnson & Moody, 1985).

Chemical Reactivity and Oxidation Studies

Oxidation of Pyrazolines : Studies on the oxidation of pyrazolines using [1,2,4]triazole derivatives as oxidizing agents demonstrate the potential of these compounds in synthetic organic chemistry. This reactivity can be harnessed in the development of new synthetic methodologies for constructing pyrazole derivatives under mild conditions (Zolfigol et al., 2006).

Heterocyclic Compound Synthesis

Synthesis of Complex Heterocycles : The preparation of complex heterocyclic compounds containing the triazolo[4,3-a]pyrazine moiety or related structures showcases the significance of these compounds in the development of new pharmaceuticals and functional materials. The ability to construct diverse heterocyclic frameworks indicates the potential for discovering new bioactive compounds with varied applications (Abdelhamid et al., 2012).

Pharmacological Research

PDE2 Inhibitors for Neurological Disorders : Research into pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors of phosphodiesterase 2 (PDE2) highlights the potential therapeutic applications of these compounds in treating neurological disorders. The specificity and brain penetration capabilities of these inhibitors underscore the relevance of triazolo[4,3-a]pyrazine derivatives in medicinal chemistry and drug design (Rombouts et al., 2015).

Mechanism of Action

The mechanism of action of triazolopyrazines in biological systems is not well understood and likely depends on the specific compound and its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with triazolopyrazines would depend on the specific compound. Some similar compounds have been found to exhibit cytotoxic effects .

Future Directions

Future research on triazolopyrazines could involve the synthesis of new derivatives with potential biological activities, the investigation of their mechanisms of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

7-phenyl-2-prop-2-enyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h2-7,9-10,12,15H,1,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLJJYXQZBPFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

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